4-Bromo-2-chloro-6-iodoaniline
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Overview
Description
4-Bromo-2-chloro-6-iodoaniline is an aromatic amine compound with the molecular formula C6H4BrClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and iodine atoms at the 4, 2, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-6-iodoaniline can be synthesized through a multi-step process involving the halogenation of aniline derivatives. One common method involves the following steps:
Starting Material: The synthesis begins with 4-bromoaniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-iodoaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The amino group (-NH2) can undergo oxidation to form nitro compounds or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with different functional groups.
Oxidation: Nitroanilines.
Reduction: Aminoanilines.
Scientific Research Applications
4-Bromo-2-chloro-6-iodoaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and dyes.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-6-iodoaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of halogen atoms, facilitating reactions with nucleophiles. The amino group (-NH2) can form hydrogen bonds and participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Bromo-2-chloro-6-iodoaniline can be compared with other halogenated anilines, such as:
4-Bromo-2-iodoaniline: Lacks the chlorine atom at the 2-position, resulting in different reactivity and applications.
2-Chloro-6-iodoaniline: Lacks the bromine atom at the 4-position, leading to variations in chemical behavior and uses.
4-Chloro-2-iodoaniline:
The uniqueness of this compound lies in the combination of bromine, chlorine, and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H4BrClIN |
---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |
InChI Key |
ODRRRUCLKFJJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)Br |
Origin of Product |
United States |
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